N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
The compound N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide features a benzodioxole moiety linked via an acetamide group to a substituted quinolinone core. Key structural elements include:
- Benzodioxole: A bicyclic aromatic system known for enhancing metabolic stability and bioavailability in drug design.
- Quinolinone: A heterocyclic scaffold with a 4-oxo-1,4-dihydroquinoline structure, functionalized with 6,7-dimethoxy groups and a 4-ethylbenzoyl substituent.
- Acetamide linker: Bridges the benzodioxole and quinolinone, contributing to molecular flexibility and hydrogen-bonding capacity.
Below, we compare it to its closest analog and discuss physicochemical implications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O7/c1-4-17-5-7-18(8-6-17)28(33)21-14-31(22-13-25(36-3)24(35-2)12-20(22)29(21)34)15-27(32)30-19-9-10-23-26(11-19)38-16-37-23/h5-14H,4,15-16H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIMJYKGZQNGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and quinoline intermediates, followed by their coupling through acylation and amidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Structural Analog: Methyl-Substituted Derivative
The most direct analog is N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide (CAS: 866589-99-3), which replaces the 4-ethylbenzoyl group with a 4-methylbenzoyl substituent .
Physicochemical Property Comparison
*Estimated based on ethyl vs. methyl substitution.
Implications of Substituent Variation
- Lipophilicity : The ethyl group increases hydrophobicity, elevating XLogP3 by ~0.7 units compared to the methyl analog. This may enhance membrane permeability but reduce aqueous solubility.
- Synthetic Accessibility: Ethyl substitution may require tailored synthetic routes, though both analogs likely share core steps (e.g., acetamide coupling, quinolinone functionalization) .
Broader Context of Structural Analogs
While the methyl-substituted derivative is the most direct comparator, other analogs could include:
- Benzodioxole modifications : Replacement with alternative aromatic systems (e.g., indole, benzofuran) to modulate electronic properties.
- Quinolinone substitutions: Variants with halogens or bulkier acyl groups (e.g., 4-propylbenzoyl) to explore steric and electronic effects.
- Linker variations : Use of sulfonamide or urea instead of acetamide to alter hydrogen-bonding capacity.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Nitration and Reduction : Nitration of 1,3-benzodioxole followed by reduction to form the corresponding amine.
- Coupling Reaction : Coupling of the amine with 6,7-dimethoxyquinoline.
- Acetylation : Introduction of the acetamide group.
The compound's molecular formula is with a molecular weight of approximately 442.49 g/mol .
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of benzodioxole have shown effectiveness against various bacterial strains. In a study focusing on N-substituted aryl compounds, certain derivatives displayed strong inhibitory effects against both Gram-positive and Gram-negative bacteria .
| Compound | Target Bacteria | Activity |
|---|---|---|
| N-(2H-1,3-benzodioxol-5-yl)-acetamide | Staphylococcus aureus | Inhibitory |
| N-(2H-1,3-benzodioxol-5-yl)-acetamide | Escherichia coli | Moderate Inhibition |
Anticancer Activity
The compound's quinoline structure suggests potential anticancer properties. Quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, a series of quinoline compounds demonstrated cytotoxic effects in various cancer cell lines .
In vitro studies showed that the compound could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Pathways : Compounds similar to this structure can inhibit key enzymes involved in cellular metabolism.
- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest at the G2/M phase in cancer cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways via mitochondrial pathways.
Case Studies
A notable case study examined the effects of related quinoline derivatives on human cancer cell lines. The study found that these compounds could effectively reduce cell viability at micromolar concentrations, indicating their potential as therapeutic agents .
Another study focused on the antibacterial efficacy of benzodioxole derivatives against biofilms formed by pathogenic bacteria. The results indicated that these compounds could disrupt biofilm formation and enhance the effectiveness of conventional antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
